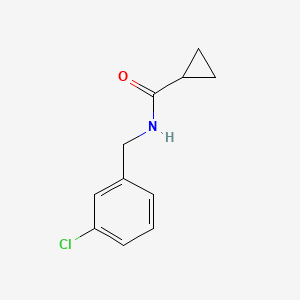
N-(3-chlorobenzyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide is an organic compound with the chemical formula C11H12ClNO. It is a white crystalline solid that is soluble in many common organic solvents such as ethanol, ethers, and chlorinated hydrocarbons. This compound is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide can be synthesized by reacting N-cyclopropylamine with 3-chlorobenzyl bromide through a nucleophilic substitution reaction. The reaction is typically carried out in a suitable solvent at an appropriate temperature and for a specific reaction time. Controlling the reaction temperature, reaction time, and molar ratio is crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for N-(3-chlorobenzyl)-1-cyclopropanecarboxamide often involve large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-chlorobenzyl)-1-cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide
- 3-Cyclohexyl-D-alanyl-N-(3-chlorobenzyl)-L-prolinamide
- D-leucyl-N-(3-chlorobenzyl)-L-prolinamide
Uniqueness
N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
N-[(3-chlorophenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-8(6-10)7-13-11(14)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14) |
InChI-Schlüssel |
ZMHJKGPETGNZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NCC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10979818.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B10979831.png)
![N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine](/img/structure/B10979842.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B10979854.png)
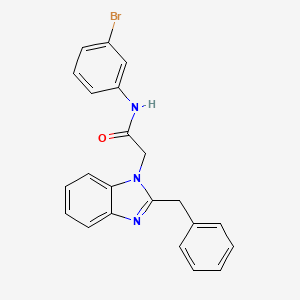
![5-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10979861.png)
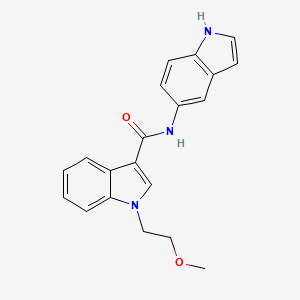
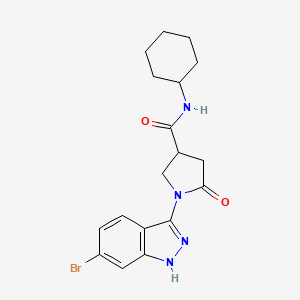
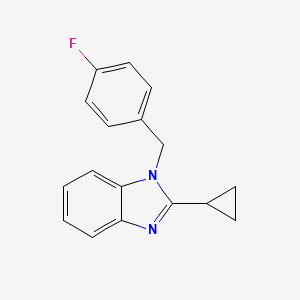

![methyl 2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10979881.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10979882.png)
